molecular formula C15H19N5O B2738344 N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide CAS No. 412008-13-0

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B2738344
CAS No.: 412008-13-0
M. Wt: 285.351
InChI Key: RELWYJSTOBFEEJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound characterized by a tetrazole ring substituted with a phenyl group at the 5-position and an acetamide moiety linked to a cyclohexyl group at the 2-position.

Properties

IUPAC Name

N-cyclohexyl-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-14(16-13-9-5-2-6-10-13)11-20-18-15(17-19-20)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELWYJSTOBFEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Applications

Antidiabetic Properties
N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been investigated for its potential in treating diabetes and obesity. Preliminary studies suggest that it may modulate glucose metabolism by inhibiting specific enzymes involved in this process, leading to hypoglycemic effects in vivo. The compound's mechanism appears to involve interaction with metabolic pathways that regulate insulin sensitivity and glucose uptake.

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents . The compound's structure allows it to interact with microbial targets, leading to inhibition of growth.

Anticonvulsant Activity
Emerging studies have reported the anticonvulsant effects of tetrazole derivatives, including this compound. These compounds have demonstrated protective effects against seizures induced by chemical agents in animal models, indicating their potential in treating epilepsy .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound typically involves acylation reactions. Common methods include the reaction of 2-hydrazinyl derivatives with tetrazole precursors under controlled conditions to ensure high yield and purity. The synthesis process can be optimized by varying reaction conditions such as temperature and solvent choice.

Chemical Structure
The unique combination of functional groups in this compound contributes to its diverse biological activities. The tetrazole ring is known for its ability to stabilize molecular interactions, making this compound a valuable building block for further chemical modifications and the development of more complex organic molecules.

Industrial Applications

This compound is also being explored for its industrial applications, particularly in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications within the chemical industry, where it can serve as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. For example, it may inhibit certain enzymes that play a role in glucose metabolism, thereby exerting its antidiabetic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features logP (Predicted) Key Evidence
N-Cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide C₁₅H₁₉N₅O 285.35 Tetrazole, phenyl, cyclohexyl ~2.2*
1Z105 (Pyrimidoindole analog) C₂₅H₂₆N₄O₂S 446.56 Pyrimido[5,4-b]indole, thioether, methyl ~3.5
N-Cyclohexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)hydrazono]acetamide C₁₅H₂₀N₆O₄ 372.36 Hydrazono, nitro, hydroxycarbamimidoyl ~1.8
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f) C₁₁H₁₇N₃O₂ 223.23 Imidazolone, cyclohexyl ~0.9
3e (Thiazol-4-one tautomer) C₁₇H₂₀N₄O₂S 344.43 Thiazolidinone, phenylimino/tautomeric forms ~2.5

*Estimated based on similar analogs.

Key Observations:
  • Tetrazole vs.
  • Lipophilicity : The cyclohexyl group increases logP compared to imidazolone derivatives (e.g., 4f: logP ~0.9), suggesting better membrane permeability for the target compound .
  • Electron-Withdrawing Groups: The nitro-substituted hydrazono analog (C₁₅H₂₀N₆O₄) has lower logP (~1.8) due to polar nitro and hydroxycarbamimidoyl groups, which may reduce bioavailability .

Biological Activity

N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H19N5OC_{15}H_{19}N_{5}O. The synthesis typically involves acylation reactions that yield the compound with high purity and yield. The general synthetic route includes:

  • Acylation : Involves the reaction of 2-hydrazinyl derivatives with (5-phenyltetrazol-2-yl)acetyl chloride.
  • Cyclization : Formation of the tetrazole ring through cyclization reactions under controlled conditions.

This compound's unique combination of a cyclohexyl group, a phenyl group, and a tetrazole ring contributes to its distinct chemical properties, making it a valuable building block in organic synthesis .

Antidiabetic Properties

Research indicates that this compound exhibits potential antidiabetic activity. Preliminary studies suggest that it may modulate glucose metabolism by inhibiting specific enzymes involved in metabolic pathways. In vivo studies have shown minimal hypoglycemic activity, indicating its potential for further development in diabetes treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While specific data on its efficacy against various pathogens is limited, it is suggested that compounds containing tetrazole rings often exhibit antimicrobial activity due to their ability to interact with biological membranes and cellular targets .

The proposed mechanism of action for this compound involves:

  • Enzyme Modulation : The compound may inhibit enzymes related to glucose metabolism, contributing to its antidiabetic effects.
  • Receptor Interaction : It potentially interacts with receptors involved in metabolic regulation, influencing insulin sensitivity and glucose uptake .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other tetrazole-containing compounds is essential. Below is a summary table highlighting key differences and similarities.

Compound NameStructure FeaturesBiological ActivityReference
This compoundCyclohexyl, Phenyl, TetrazoleAntidiabetic, Antimicrobial
NM-14 (Tetrazole derivative)Benzothiazole analogPTP1B inhibition, Antidiabetic
Compound 6g (from related studies)Aryl-substituted diazaspiroAnticonvulsant activity

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole derivatives similar to this compound:

  • Anticonvulsant Screening : A study demonstrated that certain tetrazole derivatives exhibited significant anticonvulsant activity with effective doses lower than standard treatments .
  • PTP1B Inhibition : Another study highlighted the antidiabetic potential of tetrazole derivatives through protein tyrosine phosphatase 1B inhibition, showcasing their relevance in diabetes therapy .
  • Antimicrobial Effects : Research into related compounds showed promising antimicrobial properties, suggesting that N-cyclohexyl derivatives may share similar mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide?

Answer:
The synthesis typically involves two key steps:

  • Step 1: Formation of the tetrazole ring. A [2+3] cycloaddition reaction between a nitrile precursor (e.g., phenylacetonitrile derivatives) and sodium azide (NaN₃) under reflux in a toluene/water mixture (8:2 v/v) for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) .
  • Step 2: Acetamide coupling. Reacting the tetrazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. The mixture is refluxed for 4 hours, followed by cooling, filtration, and recrystallization from petroleum ether to isolate the final product .

Key Considerations:

  • Purification via crystallization (ethanol) or solvent extraction (ethyl acetate) ensures high purity.
  • Yield optimization requires careful stoichiometric control of NaN₃ and chloroacetyl chloride.

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Multi-technique validation is essential:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Assign peaks for the cyclohexyl group (δ ~1.2–2.0 ppm for protons), tetrazole ring (δ ~8.5–9.0 ppm), and acetamide carbonyl (δ ~165–170 ppm).
    • IR Spectroscopy: Confirm the presence of C=O (amide I band, ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .
  • Mass Spectrometry (LC-MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C: 65.78%, H: 6.49%, N: 22.56%) .

Advanced Confirmation:

  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL for refinement. For example, tetrazole ring planarity and acetamide torsion angles can be validated .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Based on structural analogs (e.g., similar acetamides):

  • Hazards: Classified as Acute Toxicity (Oral, Category 4; H302), Skin Irritation (Category 2; H315), and Eye Irritation (Category 2A; H319) .
  • Handling Protocol:
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
    • Avoid inhalation; employ respiratory protection if dust/aerosols form.
    • In case of skin contact: Wash immediately with soap/water; consult a physician .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:
Methodological Workflow:

  • PASS Software: Predict pharmacological effects (e.g., antimicrobial, anticancer) by analyzing structural motifs like the tetrazole ring and cyclohexyl group. PASS evaluates ~4,000 biological activity types with Pa (probability "to be active") and Pi (probability "to be inactive") scores .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .

Validation:

  • Compare computational predictions with in vitro assays (e.g., MIC tests for antimicrobial activity).

Advanced: What challenges arise in resolving crystallographic data for this compound?

Answer:
Common Issues and Solutions:

  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinning parameters. High-resolution data (≤1.0 Å) improves model accuracy .
  • Disorder in Cyclohexyl Groups: Apply PART/SUMP restraints to model rotational disorder.
  • Weak Diffraction: Optimize crystallization conditions (e.g., slow evaporation from DMSO/ethanol mixtures) .

Best Practices:

  • Collect data at low temperature (100 K) to minimize thermal motion artifacts.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Answer:
SAR Strategies:

  • Tetrazole Modifications: Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance metabolic stability.
  • Cyclohexyl Substitution: Test axial vs. equatorial conformations for steric effects on target binding.
  • Acetamide Linker: Introduce methyl/methoxy groups to modulate solubility and bioavailability .

Experimental Validation:

  • Synthesize analogs via the methods in and screen using enzyme inhibition assays (e.g., IC₅₀ determination).

Advanced: How does the compound’s electronic structure influence its reactivity?

Answer:
Theoretical Analysis:

  • HOMO-LUMO Gaps: Calculate using DFT (e.g., B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites. The tetrazole ring’s high electron density (~-5.0 eV HOMO) suggests susceptibility to electrophilic attack.
  • MESP Maps: Identify regions of negative potential (tetrazole N-atoms) for hydrogen bonding interactions .

Applications:

  • Guide derivatization strategies (e.g., alkylation of tetrazole NH groups).

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